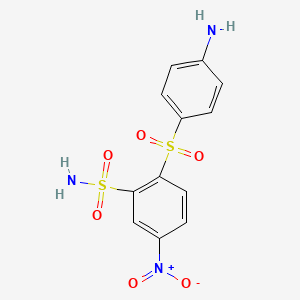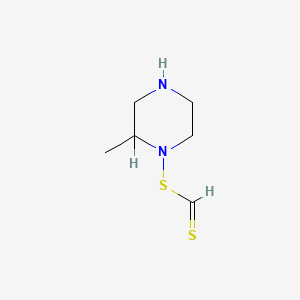
Rubidium stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium stearate is a chemical compound composed of rubidium, an alkali metal, and stearic acid, a long-chain fatty acid. It is represented by the chemical formula Rb(C18H35O2). This compound is a type of metal soap, which is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and its high reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium stearate can be synthesized through the reaction of rubidium hydroxide (RbOH) with stearic acid (C18H36O2). The reaction typically occurs in an aqueous medium and involves heating to facilitate the formation of the stearate salt. The general reaction is as follows: [ \text{RbOH} + \text{C18H36O2} \rightarrow \text{Rb(C18H35O2)} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing stearic acid with rubidium carbonate (Rb2CO3) or rubidium hydroxide. The process involves mixing the reactants in a controlled environment, followed by purification steps to obtain the pure compound. The reaction with rubidium carbonate can be represented as: [ \text{Rb2CO3} + 2\text{C18H36O2} \rightarrow 2\text{Rb(C18H35O2)} + \text{H2O} + \text{CO2} ]
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield rubidium metal and stearic acid.
Substitution: this compound can participate in substitution reactions where the stearate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or metals like sodium.
Substitution: Involves reagents like halogens or other alkylating agents under controlled conditions.
Major Products Formed:
Oxidation: Rubidium oxide (Rb2O) and carbon dioxide (CO2).
Reduction: Rubidium metal (Rb) and stearic acid (C18H36O2).
Substitution: Various rubidium salts depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Rubidium stearate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of lubricants, cosmetics, and as an anti-static agent in plastics.
Wirkmechanismus
Rubidium stearate can be compared with other metal stearates, such as sodium stearate, potassium stearate, and lithium stearate. While all these compounds share similar surfactant properties, this compound is unique due to the specific reactivity and properties of rubidium. For instance, this compound has a higher reactivity compared to sodium and potassium stearates, making it more effective in certain catalytic applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium stearate (Na(C18H35O2))
- Potassium stearate (K(C18H35O2))
- Lithium stearate (Li(C18H35O2))
- Cesium stearate (Cs(C18H35O2))
Rubidium stearate stands out due to its unique combination of properties derived from rubidium, making it valuable in specialized applications where other metal stearates may not be as effective.
Eigenschaften
CAS-Nummer |
26121-36-8 |
|---|---|
Molekularformel |
C18H35O2Rb |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
octadecanoate;rubidium(1+) |
InChI |
InChI=1S/C18H36O2.Rb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
USOBAEKTKQOMPV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


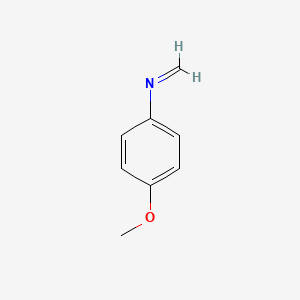
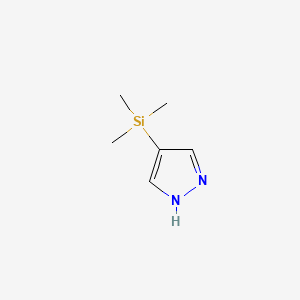

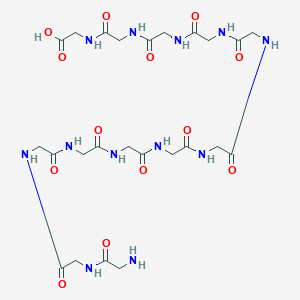

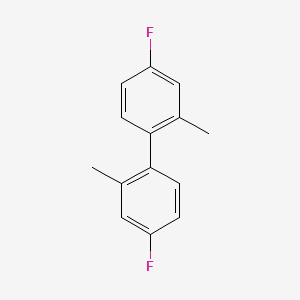
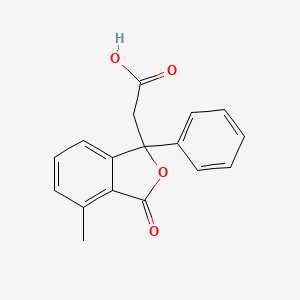
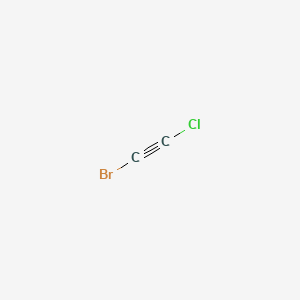
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)


![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
